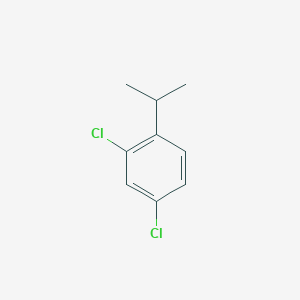

2,4-Dichloro-1-isopropylbenzene

Overview

Description

2,4-Dichloro-1-isopropylbenzene is an organic chemical compound that belongs to the family of chlorobenzene derivatives. It has a CAS Number of 65432-03-3 and a molecular weight of 189.08 .

Molecular Structure Analysis

The molecular formula of 2,4-Dichloro-1-isopropylbenzene is C9H10Cl2 . The Inchi Code is 1S/C9H10Cl2/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,1-2H3 .Chemical Reactions Analysis

While specific chemical reactions involving 2,4-Dichloro-1-isopropylbenzene are not detailed in the available resources, it can be inferred that like other benzene derivatives, it may undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

2,4-Dichloro-1-isopropylbenzene is a liquid .Scientific Research Applications

Organic Synthesis and Chemical Applications

Intermediate for Synthesizing Pharmaceuticals : 2,4-Dichlorofluorobenzene, closely related to 2,4-Dichloro-1-isopropylbenzene, is highlighted as an important intermediate for the synthesis of broad-spectrum antibiotics like ciprofloxacin. The increased demand for ciprofloxacin globally has spurred the development of new, more efficient synthesis routes for 2,4-Dichlorofluorobenzene, showcasing its importance in the pharmaceutical industry (Wang Guo-xi, 2004).

Sensing Applications : Research into the synthesis of 1,4-Diarylpentiptycenes from 1,4-dichloro-2,5-diarylbenzene derivatives, which could be related to the chemical behavior of 2,4-Dichloro-1-isopropylbenzene, has been shown to have potential applications in the sensing of explosives. This indicates the role of dichlorobenzene derivatives in developing materials for security and detection technologies (G. Zyryanov, Manuel A. Palacios, P. Anzenbacher, 2008).

Environmental and Analytical Chemistry

- Biodegradation Studies : The biodegradability of herbicides, including those structurally similar to 2,4-Dichloro-1-isopropylbenzene, was studied in sequencing batch reactors, offering insights into the environmental fate and treatment of halogenated organic compounds. Such studies are crucial for understanding the degradation pathways and designing effective wastewater treatment processes (E. Celis, P. Elefsiniotis, N. Singhal, 2008).

Material Science

- Catalysis and Material Synthesis : Investigations into the use of Al-MCM-41 molecular sieves for the ethylation of isopropylbenzene with diethyl carbonate demonstrate the role of catalysts in directing chemical reactions towards desired products. This research not only provides insights into the selectivity and efficiency of catalysts but also into the synthesis of new materials and chemicals (S. Udayakumar, A. Pandurangan, P. K. Sinha, 2005).

properties

IUPAC Name |

2,4-dichloro-1-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEAFTDKXQTDJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-1-isopropylbenzene | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.